molecular formula C13H19NO B6344059 [(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine CAS No. 1240590-80-0

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine

Cat. No. B6344059
CAS RN: 1240590-80-0
M. Wt: 205.30 g/mol
InChI Key: UQDUUIYFBYZCQM-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](propyl)amine], also known as Methoxyphenyl Prop-2-en-1-yl Propyl Amine (MPPA), is an aromatic amine that has a wide range of applications in the scientific field. It is a synthetic compound that has been used in various laboratory experiments and in the synthesis of other compounds. MPPA is a colorless, volatile, and flammable liquid with a boiling point of about 60°C and a melting point of about -42°C. The structure of MPPA is composed of a propenyl group and a phenyl ring with a methoxy group attached to it.

Scientific Research Applications

Dopamine D2 Receptor Ligands

Research has identified certain pharmacophores, including the 4‐(2‐methoxyphenyl)‐ moiety, as critical for high affinity to dopamine D2 receptors (D2Rs). These compounds, by acting on D2Rs, have potential applications in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The study provides a comprehensive review of the therapeutic potential of D2R modulators, highlighting the importance of the methoxyphenyl group in their structure for affinity and effectiveness (Jůza et al., 2022).

Acidolysis of Lignin Model Compounds

In the context of lignin valorization, a study reviewed the acidolysis of non-phenolic β-O-4-type lignin model compounds. It showed that the presence of methoxy groups influences the mechanism of bond cleavage, which is critical for understanding the degradation of lignin into valuable chemicals. This research points to the potential of methoxyphenyl derivatives in optimizing the acidolysis process for lignin, a major step towards the sustainable production of bio-based chemicals and fuels (Yokoyama, 2015).

Environmental Estrogens

Methoxychlor, an environmental estrogen, upon metabolism produces compounds with estrogenic activity, indicating the environmental and health impact of methoxyphenyl derivatives. The study reviews the metabolism, including the production of the active estrogenic form, and the effects on fertility and development, highlighting the importance of understanding the environmental persistence and activity of such compounds (Cummings, 1997).

Advanced Oxidation Processes

A review on the degradation of nitrogen-containing compounds, including aromatic amines, through advanced oxidation processes (AOPs) emphasizes the effectiveness of these methods in mineralizing resistant compounds. Given that methoxyphenyl derivatives can be part of complex organic pollutants, this research underlines the potential of AOPs in treating water contaminated with such compounds, improving the safety and sustainability of water resources (Bhat & Gogate, 2021).

Biogenic Amine Detection

The presence of biogenic amines in foods is a health concern, and their analysis is crucial for food safety. A review of methods for determining biogenic amines in food highlights the importance of detecting these compounds, which can be produced or influenced by methoxyphenyl derivatives. This research is vital for understanding the impact of these compounds on food quality and safety, providing valuable insights for the food industry and regulatory bodies (Önal, 2007).

These studies collectively demonstrate the diverse scientific applications of "(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine" and related methoxyphenyl derivatives, ranging from pharmaceutical research to environmental science and food safety. The compound's relevance across these fields underscores its potential for further exploration and development.

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-propylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-10-14-11-6-8-12-7-4-5-9-13(12)15-2/h4-9,14H,3,10-11H2,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDUUIYFBYZCQM-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC=CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC/C=C/C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.